5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate
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Overview
Description
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate is an organic compound that contains a phosphoryl group, an ester linkage, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate typically involves the reaction of 5-oxopentyl acetate with bis[(propan-2-yl)oxy]phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at low temperatures to ensure complete conversion and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate involves its interaction with various molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The ester linkage can be hydrolyzed by esterases, releasing the active components. The ketone group can undergo redox reactions, influencing cellular redox states and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Oxopentyl {bis[(methyl)oxy]phosphoryl}acetate: Similar structure but with methyl groups instead of propan-2-yl groups.
5-Oxopentyl {bis[(ethyl)oxy]phosphoryl}acetate: Similar structure but with ethyl groups instead of propan-2-yl groups.
5-Oxopentyl {bis[(butyl)oxy]phosphoryl}acetate: Similar structure but with butyl groups instead of propan-2-yl groups.
Uniqueness
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate is unique due to the presence of propan-2-yl groups, which can influence its reactivity and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
113275-23-3 |
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Molecular Formula |
C13H25O6P |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
5-oxopentyl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C13H25O6P/c1-11(2)18-20(16,19-12(3)4)10-13(15)17-9-7-5-6-8-14/h8,11-12H,5-7,9-10H2,1-4H3 |
InChI Key |
CBIRENHVAUMJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CC(=O)OCCCCC=O)OC(C)C |
Origin of Product |
United States |
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